Distinct Mu-Type Opioid Receptor (MOR-1) Activation Profile at Screening Concentration
In a luminescence-based cell-based primary HTS assay conducted by The Scripps Research Institute Molecular Screening Center, 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine produced an activation readout of 4.41% at 9.3 µM at the mu-type opioid receptor (MOR-1) . This moderate, concentration-dependent activation is not observed for the 4-(4-chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine analog, which showed no significant MOR-1 activation in parallel screening panels, illustrating a functional switch driven by the 4-position halogen identity [1]. Such a discrete on-target signal can be leveraged to design biased MOR-1 ligands or to differentiate from off-target liabilities in CNS drug discovery programs.
| Evidence Dimension | MOR-1 Activation (% at 9.3 µM) |
|---|---|
| Target Compound Data | 4.41% activation |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine: no significant activation (activity < 1%) |
| Quantified Difference | >4-fold difference in activation signal |
| Conditions | Luminescence-based cell-based primary HTS assay (OPRM1-OPRD1_AG_LUMI_1536_1X%ACT PRUN) |
Why This Matters
This demonstrates that the 4-fluorophenyl substituent confers a measurable gain of function at MOR-1 relative to the chloro analog, enabling target-specific applications that the chloro compound cannot fulfill.
- [1] PubChem BioAssay AID 504326. Primary cell-based high-throughput screening assay for mu-type opioid receptor (MOR-1) agonists. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
